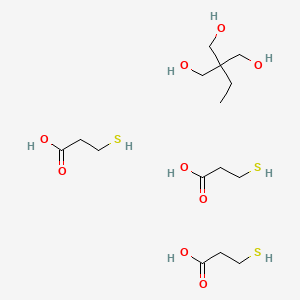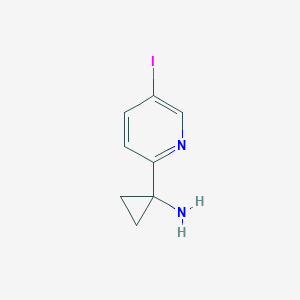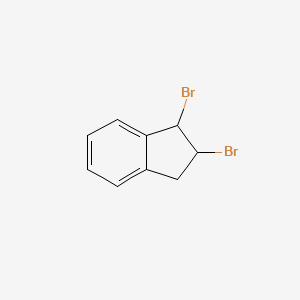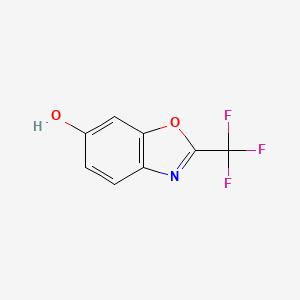![molecular formula C22H18O4 B8583221 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol CAS No. 82663-57-8](/img/structure/B8583221.png)
4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol is an organic compound with the molecular formula C22H18O2 It is a derivative of binaphthalene, characterized by the presence of methoxy groups at the 4 and 4’ positions and hydroxyl groups at the 1 and 1’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate naphthalene derivatives.
Methoxylation: Introduction of methoxy groups at the 4 and 4’ positions using methanol and a suitable catalyst.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 1’ positions through a controlled oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Replacement of methoxy or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted binaphthalenes.
科学的研究の応用
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with pyridine rings instead of naphthalene.
2,2’-Dimethoxy-1,1’-binaphthalene: Lacks the hydroxyl groups present in 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol.
Uniqueness
This detailed article provides a comprehensive overview of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
82663-57-8 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-(1-hydroxy-4-methoxynaphthalen-2-yl)-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C22H18O4/c1-25-19-11-17(21(23)15-9-5-3-7-13(15)19)18-12-20(26-2)14-8-4-6-10-16(14)22(18)24/h3-12,23-24H,1-2H3 |
InChIキー |
DUUBQTCYVNKWFW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=CC=CC=C21)O)C3=C(C4=CC=CC=C4C(=C3)OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
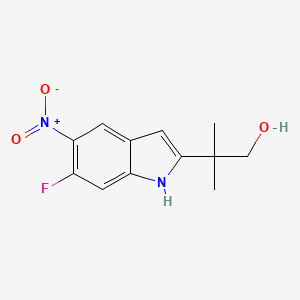
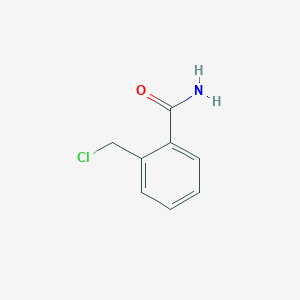

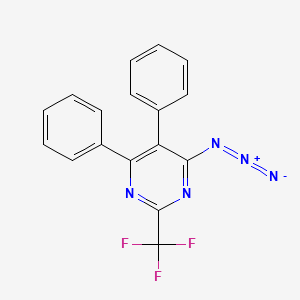
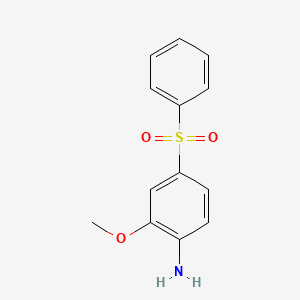

![5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8583195.png)
